2-(6-fluoro-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Description
Synthesis Analysis
The synthesis of acetamide derivatives, including those with indolyl and thiazolyl motifs, involves cyclocondensation reactions, starting from substituted benzylidene acetohydrazides and thiolactic acid or similar precursors. These processes often employ refluxing with specific reagents to achieve the desired chemical structures (Saxena et al., 2011). Microwave-assisted synthesis methods have also been developed to streamline the creation of similar acetamide derivatives, showcasing the evolving techniques in chemical synthesis (Borad et al., 2015).
Molecular Structure Analysis
Experimental and theoretical approaches, including spectroscopic and X-ray diffraction techniques, have been applied to ascertain the molecular structure of related acetamide molecules. These studies not only confirm the synthesized compounds' structures but also provide insight into their molecular interactions and stability. For example, N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide was analyzed using FT-IR, UV-Vis, NMR, and X-ray diffraction, offering a comprehensive view of its molecular geometry and electronic properties (Ekici et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives can lead to a variety of biological activities, as evidenced by compounds designed for anti-inflammatory and antibacterial purposes. The reactivity of these compounds under different conditions can result in significant biological effects, demonstrating the chemical versatility of the acetamide group (Sunder et al., 2013).
properties
IUPAC Name |
2-(6-fluoroindol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3OS/c1-9-7-16-14(20-9)17-13(19)8-18-5-4-10-2-3-11(15)6-12(10)18/h2-7H,8H2,1H3,(H,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMHTZVVRWPTPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CN2C=CC3=C2C=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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